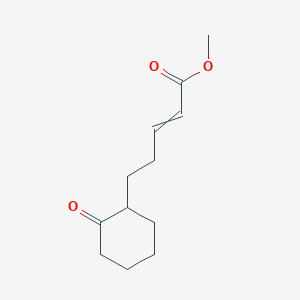
Methyl 5-(2-oxocyclohexyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-oxocyclohexyl)pent-2-enoate is an organic compound with the molecular formula C12H18O3. It is characterized by a cyclohexanone ring attached to a pentenoate ester group. This compound is of interest due to its unique structure, which combines a cyclic ketone with an unsaturated ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-oxocyclohexyl)pent-2-enoate can be synthesized through various methods. One common approach involves the aldol condensation of cyclohexanone with methyl acrylate, followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-oxocyclohexyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Methyl 5-(2-oxocycl
Properties
CAS No. |
113704-94-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 5-(2-oxocyclohexyl)pent-2-enoate |
InChI |
InChI=1S/C12H18O3/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h5,9-10H,2-4,6-8H2,1H3 |
InChI Key |
FGUOUYUAAAKNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















